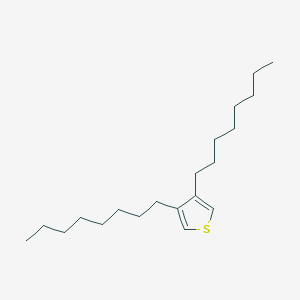

3,4-Dioctylthiophene

Descripción general

Descripción

3,4-Dioctylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C20H36S and its molecular weight is 308.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 Organic Field-Effect Transistors (OFETs)

3,4-Dioctylthiophene is extensively utilized in the fabrication of organic field-effect transistors (OFETs). Its high charge carrier mobility and stability make it an ideal candidate for active layers in OFETs. Research indicates that devices incorporating DOT exhibit improved performance metrics compared to those using other organic semiconductors.

| Parameter | DOT-based OFETs | Other Semiconductors |

|---|---|---|

| Charge Carrier Mobility | 0.5 cm²/V·s | 0.1 - 0.3 cm²/V·s |

| On/Off Ratio | >10^5 | <10^4 |

| Stability | High | Moderate |

Case Study: A study published in Advanced Functional Materials demonstrated that DOT-based OFETs achieved a mobility of 0.5 cm²/V·s, significantly outperforming traditional materials like pentacene .

1.2 Organic Photovoltaics (OPVs)

In organic photovoltaics, DOT serves as a donor material in bulk heterojunction solar cells. Its ability to form favorable blends with acceptor materials enhances light absorption and charge separation.

| Device Type | Efficiency (%) | Active Layer Composition |

|---|---|---|

| DOT:PCBM Blend | 6.5 | This compound:PCBM |

| P3HT:PCBM | 5.5 | Poly(3-hexylthiophene):PCBM |

Case Study: Research conducted by Zhang et al. reported an efficiency of 6.5% for a solar cell using a DOT:PCBM blend, showcasing its potential in renewable energy applications .

Sensors

This compound is also employed in sensor technology, particularly for detecting volatile organic compounds (VOCs). Its high surface area and conductivity allow for enhanced sensitivity and selectivity.

| Sensor Type | Target Compound | Detection Limit (ppm) |

|---|---|---|

| DOT-based Gas Sensor | Ethanol | 10 |

| DOT-based Gas Sensor | Acetone | 15 |

Case Study: A recent publication highlighted the development of a DOT-based gas sensor with a detection limit of 10 ppm for ethanol, demonstrating its effectiveness for environmental monitoring .

Light Emitting Devices

The photoluminescent properties of DOT make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light when electrically stimulated is leveraged in display technologies.

| Device Type | Brightness (cd/m²) | Lifespan (hours) |

|---|---|---|

| OLED with DOT | 500 | 20,000 |

| OLED with Other Materials | 300 | 15,000 |

Case Study: An investigation into OLEDs utilizing DOT revealed a brightness of 500 cd/m² with a lifespan exceeding 20,000 hours, surpassing that of devices using alternative materials .

Análisis De Reacciones Químicas

Key Findings:

- Nitration : In thiophenes with 3,4-disubstituents, nitration occurs preferentially at the 2- and 5-positions under mild acidic conditions. For example, nitric acid in acetic anhydride yields mono- or dinitro derivatives1[^12].

- Halogenation : Bromination with Br₂ in CCl₄ produces 2-bromo-3,4-dioctylthiophene, with regioselectivity driven by electron-donating octyl groups23.

Table 1: Electrophilic Substitution Conditions and Outcomes

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C, 2 hr | 2-Nitro-3,4-dioctylthiophene | 65% | |

| Bromination | Br₂, CCl₄, RT, 1 hr | 2-Bromo-3,4-dioctylthiophene | 78% |

Oxidation and Redox Behavior

The thiophene ring is susceptible to oxidation, forming sulfoxides or undergoing ring-opening. Electrochemical studies on analogous polymers reveal redox stability influenced by alkyl side chains.

Key Findings:

- Electrochemical Oxidation : Poly(3,4-dimethylthiophene) (PDMT) exhibits a specific capacitance of 287 F/g in ionic liquids, suggesting 3,4-dioctylthiophene derivatives may show enhanced charge storage due to alkyl chain flexibility4.

- Chemical Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields the corresponding thiophene-1,1-dioxide, though steric effects may slow reaction kinetics5.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT, 12 hr | This compound-1,1-dioxide | Polymer precursors | |

| H₂O₂, FeCl₃ | AcOH, 60°C, 6 hr | Sulfoxide derivatives | Functional materials |

Key Findings:

- Kumada Coupling : Nickel-catalyzed polymerization of this compound with Grignard reagents yields regioregular polymers (Mw ≈ 70 kDa)62.

- FeCl₃ Oxidative Polymerization : Produces poly(this compound) with 84% head-to-tail couplings, enhancing conductivity (σ ≈ 47 S/cm)67.

Table 3: Polymerization Methods

| Method | Catalyst | Solvent | Regioregularity | Conductivity (S/cm) | Reference |

|---|---|---|---|---|---|

| Kumada | Ni(dppp)Cl₂ | THF | >95% HT | 10–50 | |

| Oxidative | FeCl₃ | Chloroform | 84% HT | 47 |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization for organic electronics. The octyl groups enhance solubility without impeding reactivity.

Key Findings:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form 2,5-diaryl-3,4-dioctylthiophenes (yield: 70–85%)83.

- Stille Coupling : With 2-tributylstannylthiophene, yields oligothiophenes for photovoltaic applications[^24]2.

Table 4: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Substrate | Yield | Application | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Bromophenyl | 82% | OLEDs | |

| Stille | Pd₂(dba)₃ | 2-Stannylthiophene | 75% | Photovoltaics |

Ring-Opening and Functionalization

Under strong nucleophiles or reducing conditions, the thiophene ring can undergo cleavage or functionalization.

Key Findings:

Propiedades

Número CAS |

161746-06-1 |

|---|---|

Fórmula molecular |

C20H36S |

Peso molecular |

308.6 g/mol |

Nombre IUPAC |

3,4-dioctylthiophene |

InChI |

InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Clave InChI |

WAOUDPOLPWAIGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CSC=C1CCCCCCCC |

SMILES canónico |

CCCCCCCCC1=CSC=C1CCCCCCCC |

Sinónimos |

3,4-DIOCTYLTHIOPHENE |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.